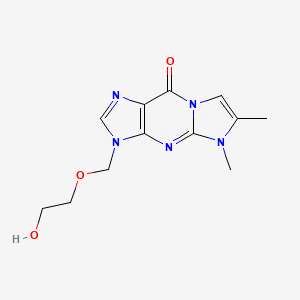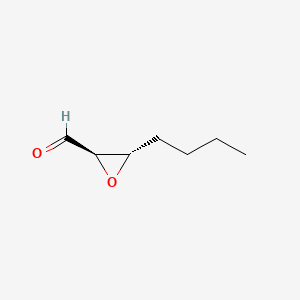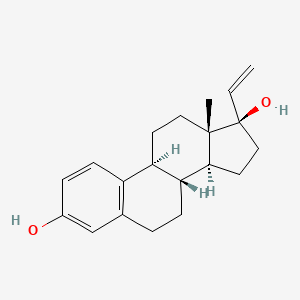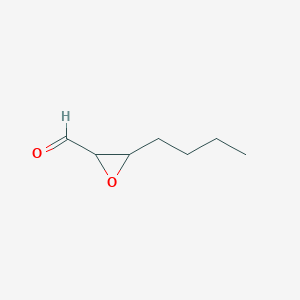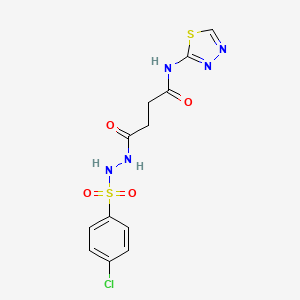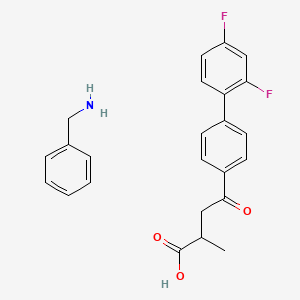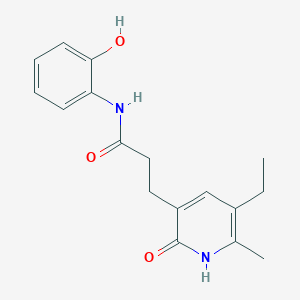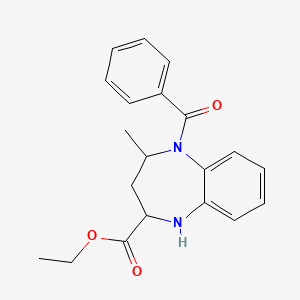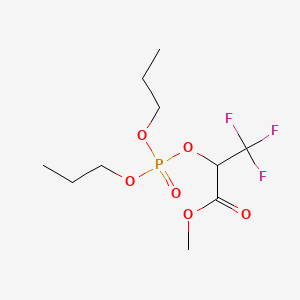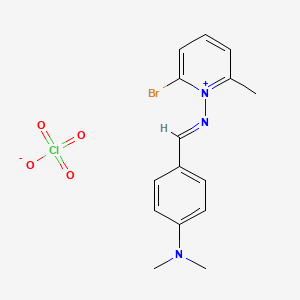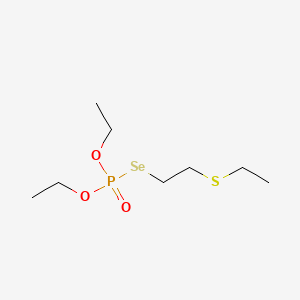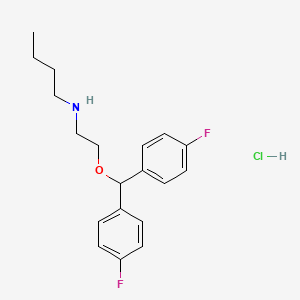
Fvq279C5WV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride It has been studied for its potential neuroprotective effects, particularly in the context of ischemic brain injury .
Métodos De Preparación
The synthesis of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the bis(4-fluorophenyl)methanol intermediate.
Reaction Conditions: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: has several scientific research applications:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia.
Calcium Channel Blockade: As a calcium channel blocker, it is used in research to study the role of calcium channels in various physiological and pathological processes.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on neurotransmitter release and neuronal activity.
Mecanismo De Acción
The primary mechanism of action of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves the blockade of neuronal calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into neurons, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is particularly important in the context of ischemic brain injury, where excessive glutamate release can lead to neuronal damage .
Comparación Con Compuestos Similares
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: can be compared with other calcium channel blockers such as nimodipine and verapamil:
Nimodipine: Unlike , nimodipine primarily targets L-type calcium channels and is used to treat conditions like subarachnoid hemorrhage.
Verapamil: Verapamil also targets L-type calcium channels but is primarily used for cardiovascular conditions such as hypertension and arrhythmias.
The uniqueness of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride lies in its specific action on neuronal calcium channels and its potential neuroprotective effects .
Similar compounds include:
- Nimodipine
- Verapamil
- LY-393615 (a related compound with similar neuroprotective properties)
Propiedades
Número CAS |
334826-64-1 |
|---|---|
Fórmula molecular |
C19H24ClF2NO |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23F2NO.ClH/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16;/h4-11,19,22H,2-3,12-14H2,1H3;1H |
Clave InChI |
UIZFWEIDYSXLKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


